N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of trifluoromethyl groups, a quinoline moiety, and a thiourea linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This involves the reaction of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the quinoline ring.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution using trifluoromethylating agents.
Formation of the Thiourea Linkage: The final step involves the reaction of the quinoline derivative with a thiourea reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed via oxidation.
Amines: Formed via reduction.
Substituted Quinoline Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety allows it to bind to DNA or proteins, potentially inhibiting their function. The trifluoromethyl groups enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)thiourea: Lacks the vinylquinuclidinyl group, making it less complex.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(6-methoxyquinolin-4-yl)thiourea: Similar structure but without the vinylquinuclidinyl group.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is unique due to the presence of the vinylquinuclidinyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a more potent and selective compound compared to its analogs.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUJTLQXUVPQI-ZRJNXXGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.